molecular formula C19H14F3N3O2 B2618710 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 898132-80-4

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2618710
CAS No.: 898132-80-4
M. Wt: 373.335
InChI Key: LHHNOEQYTGVUCA-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of a pyridazinone core and a trifluoromethyl phenyl group

Preparation Methods

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The introduction of the trifluoromethyl phenyl group is often accomplished via nucleophilic substitution reactions using trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl phenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and trifluoromethylating agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It finds applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other pyridazinone derivatives, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl phenyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-8-4-5-9-16(14)23-17(26)12-25-18(27)11-10-15(24-25)13-6-2-1-3-7-13/h1-11H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHNOEQYTGVUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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